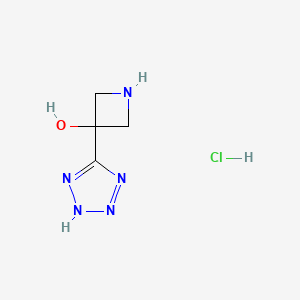

3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride

Description

3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride is a heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl group and a tetrazole moiety. The tetrazole ring (1H-1,2,3,4-tetrazol-5-yl) is a nitrogen-rich aromatic system known for its metabolic stability and ability to act as a bioisostere for carboxylic acids, enhancing pharmacokinetic properties such as solubility and bioavailability . The hydrochloride salt form improves water solubility, a critical factor for drug delivery.

Properties

IUPAC Name |

3-(2H-tetrazol-5-yl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.ClH/c10-4(1-5-2-4)3-6-8-9-7-3;/h5,10H,1-2H2,(H,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYBZEQJKYPCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=NNN=N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229705-32-1 | |

| Record name | 3-Azetidinol, 3-(2H-tetrazol-5-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229705-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Formation of 1-Benzylazetidin-3-ol

Benzylamine reacts with epichlorohydrin in a nucleophilic ring-opening reaction, followed by cyclization under basic conditions to yield 1-benzylazetidin-3-ol. Key optimizations include:

- Temperature control : Maintaining 0–5°C during epichlorohydrin addition minimizes di(3-chloro-2-hydroxypropyl)benzylamine byproduct formation.

- Solvent selection : Isopropanol/water mixtures enhance reaction homogeneity and yield (>85%).

Debenzylation to Azetidin-3-ol Hydrochloride

Hydrogenolysis of the benzyl group using palladium on carbon (Pd/C) under acidic conditions produces azetidin-3-ol hydrochloride. Critical parameters include:

- Catalyst loading : 5% Pd/C achieves complete debenzylation within 4 hours.

- Acid concentration : 2 M HCl ensures protonation of the azetidine nitrogen, preventing side reactions.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt is critical for pharmaceutical formulations. A patented method involves:

Crystallization Conditions

Anhydrous Salt Preparation

Heating the sesquihydrate at 120–160°C for >3 hours produces the anhydrous form, whereas rapid heating (<20 minutes) results in an amorphous phase.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Scientific Research Applications

Basic Information

- IUPAC Name : 3-(1H-tetrazol-5-yl)azetidin-3-ol hydrochloride

- Molecular Formula : C4H8ClN5O

- Molecular Weight : 165.59 g/mol

- Melting Point : 173-174 °C

- Purity : ≥95% .

Structural Characteristics

The compound features a tetrazole ring, which is known for its biological activity and can enhance the pharmacological profile of drugs. The azetidine moiety contributes to its potential as a scaffold for drug development.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. Compounds similar to 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .

- Anticancer Properties : Studies have demonstrated that tetrazole-containing compounds can induce apoptosis in cancer cells. The unique structure of 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol may enhance its efficacy as an anticancer agent .

- Neuroprotective Effects : Preliminary investigations suggest that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier could be advantageous .

Pharmacology

- Drug Design and Development : The compound serves as a valuable scaffold in drug design, allowing modifications that can lead to new therapeutic agents with improved potency and selectivity .

- Enzyme Inhibition : Research has explored the inhibitory effects of tetrazole derivatives on specific enzymes related to disease pathways. This inhibition can be crucial in developing treatments for various diseases .

Material Science

- Polymer Chemistry : The incorporation of tetrazole groups into polymers has been studied for enhancing the thermal stability and mechanical properties of materials. This application is particularly relevant in developing high-performance materials for industrial use .

- Nanotechnology : The unique properties of tetrazole derivatives make them suitable for applications in nanotechnology, including the development of nanocarriers for drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various tetrazole derivatives, including 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol. The results indicated a significant reduction in bacterial growth compared to control samples, highlighting the potential of this compound as a new antibiotic agent .

Case Study 2: Neuroprotection in Animal Models

In an experimental study on animal models of neurodegeneration, 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol was administered to assess its neuroprotective effects. The findings showed a marked improvement in cognitive function and a decrease in neuronal loss compared to untreated groups .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional properties of 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride with structurally related compounds:

Key Comparative Insights:

Thiomorpholine’s sulfur atom introduces unique electronic properties, enabling metal coordination and altered solubility profiles .

Hydrogen Bonding and Solubility: The hydroxyl group in the target compound facilitates hydrogen bonding, improving aqueous solubility relative to non-hydroxylated analogs like 3-(tetrazol-5-yl)piperidine hydrochloride .

Pharmacological Potential: Tetrazole-containing compounds are widely explored for carbonic anhydrase inhibition and antimicrobial activity . The azetidine derivative’s compact structure may optimize interactions with enzyme active sites compared to bulkier analogs.

Synthetic Routes :

- Tetrazole-azetidine derivatives are typically synthesized via cycloaddition reactions or nucleophilic substitution, whereas thiomorpholine analogs may require sulfur-incorporating reagents .

Biological Activity

3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The tetrazole ring is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride is . It features a tetrazole moiety which is often linked to enhanced biological activity due to its ability to mimic carboxylic acids in biological systems.

Antimicrobial Activity

Studies have indicated that azetidinone derivatives exhibit significant antimicrobial properties. For instance, compounds containing the azetidinone unit have been shown to inhibit various bacterial strains. In vitro assays demonstrated that 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride displays moderate antibacterial activity against resistant strains such as Staphylococcus aureus .

Anticancer Activity

Research has highlighted the anticancer potential of azetidinone derivatives. A study evaluating the cytotoxic effects of related compounds against cancer cell lines revealed that derivatives with similar structures can induce apoptosis in breast cancer cells (MCF-7) with IC50 values ranging from 14.5 to 97.9 µM . The specific activity of 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride in this context remains to be fully elucidated but is hypothesized to be significant due to its structural similarities to other active azetidinone compounds.

The mechanisms by which 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride exerts its biological effects are likely multifaceted:

- Inhibition of Enzymatic Activity : Compounds with a tetrazole ring can act as enzyme inhibitors. They may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Similar azetidinone derivatives have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .

Case Studies

Several case studies have documented the efficacy of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Trans 11f | MCF-7 | 14.5 | Apoptosis induction |

| Cis 11f | HCT116 | 39.9 | Enzyme inhibition |

| Azetidinone Derivative | Influenza A Virus H1N1 | 12 | Antiviral activity |

These studies point towards a promising profile for azetidinone derivatives in both antimicrobial and anticancer applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride, and how can its purity be validated?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. A representative method involves reacting guanidine carbonate with 1,1′-dihydroxy-5,5′-bis(1,3,4-triazole) in methanol, yielding a precipitate that is filtered and washed (90% yield) . Purity validation typically employs HPLC (≥98% purity) coupled with spectroscopic techniques (¹H/¹³C NMR, FT-IR). X-ray crystallography (e.g., SHELX refinement) confirms structural integrity, with parameters such as space group P2₁/c and unit cell dimensions (a = 3.6477 Å, b = 16.9661 Å, c = 9.5465 Å) .

Q. How is the solubility and stability of this compound characterized under experimental conditions?

- Methodological Answer : Solubility is determined in polar solvents (e.g., water, DMSO, methanol) via gravimetric analysis or UV-Vis spectroscopy. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. For azetidine derivatives, hygroscopicity is a critical factor; storage under inert gas (e.g., argon) at 2–8°C is recommended to prevent decomposition .

Q. What spectroscopic and crystallographic techniques are used to resolve its tautomeric and conformational equilibria?

- Methodological Answer : Tautomerism in the tetrazole ring is analyzed using ¹⁵N NMR and X-ray diffraction. For crystallographic refinement, SHELXL (via Bruker SMART APEX diffractometers) is employed to resolve hydrogen-bonding networks (e.g., N–H⋯O/N interactions forming 3D frameworks) . Computational tools like Mercury or Olex2 visualize crystal packing and validate bond distances/angles against theoretical models.

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing hazardous intermediates?

- Methodological Answer : Hazardous intermediates (e.g., nitro derivatives or unstable cyclization precursors) require low-temperature protocols (-20°C to 0°C) and inert atmospheres. Nitration steps using HNO₃/H₂SO₄ mixtures should be monitored via in-situ FT-IR to control exothermic reactions . Flow chemistry or microreactors improve safety and scalability. Yields are optimized via DoE (Design of Experiments) approaches, varying stoichiometry, solvent polarity, and reaction time .

Q. How are contradictions between crystallographic data and spectroscopic results reconciled?

- Methodological Answer : Discrepancies (e.g., bond length variations between X-ray and DFT calculations) arise from dynamic effects in solution vs. solid state. Multi-technique validation is critical:

- X-ray : Refines static structures using SHELXL (R-factor < 0.04) .

- DFT : Computes gas-phase geometries (B3LYP/6-311+G(d,p)) and compares with experimental NMR/IR.

- Dynamic NMR : Detects tautomeric shifts in solution (e.g., tetrazole ↔ azide equilibria) .

Q. What computational strategies predict its bioactivity and binding modes?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) screens against targets like JNK kinases, leveraging tetrazole's bioisosteric similarity to carboxylates. MD simulations (AMBER, GROMACS) assess ligand-protein stability over 100-ns trajectories. QSAR models correlate electronic parameters (HOMO/LUMO, logP) with activity data from analogs (e.g., CC-401, a JNK inhibitor with tetrazole motifs) .

Q. How can regioselective functionalization of the azetidine ring be achieved?

- Methodological Answer : Protecting group strategies (e.g., Boc for the hydroxyl group) enable selective alkylation or cross-coupling. Pd-catalyzed Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the tetrazole C5 position. Microwave-assisted synthesis (120°C, 30 min) enhances regioselectivity in SN2 reactions .

Q. What protocols ensure reproducibility in biological activity assays involving this compound?

- Methodological Answer : Standardize assay conditions:

- Cell-based assays : Use low-passage-number cell lines, 10% FBS, and 48-h incubation.

- Enzyme inhibition : Pre-incubate compounds with NADPH (for CYP450 interactions) .

- Positive controls : Include known inhibitors (e.g., SP600125 for JNK pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.